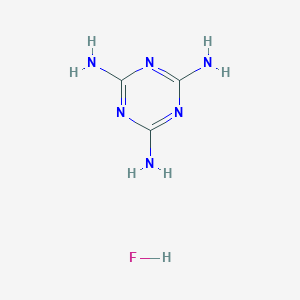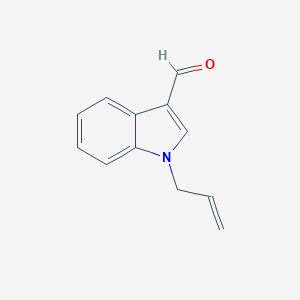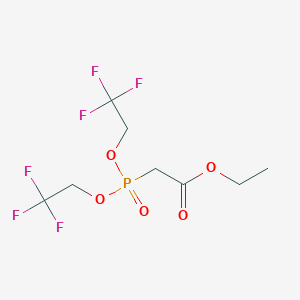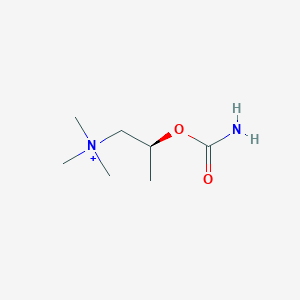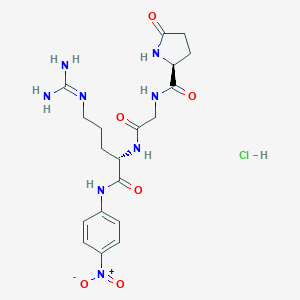
Pglu-Gly-Arg p-nitroanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pglu-Gly-Arg p-nitroanilide hydrochloride is a chemical compound that is commonly used in scientific research to study the biochemical and physiological effects of enzymes. This compound is a substrate for enzymes that cleave peptide bonds, and it is used to measure the activity of these enzymes in various biological systems.
Mécanisme D'action
Pglu-Gly-Arg p-nitroanilide hydrochloride is a substrate for enzymes that cleave peptide bonds. When this compound is cleaved by an enzyme, it releases p-nitroaniline, which can be detected spectrophotometrically. The rate of release of p-nitroaniline is proportional to the activity of the enzyme, which allows for the measurement of enzyme activity in various biological systems.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Pglu-Gly-Arg p-nitroanilide hydrochloride are related to the activity of enzymes that cleave peptide bonds. These enzymes are involved in various biological processes, including digestion, blood clotting, and immune response. Inhibitors of these enzymes can be useful in the treatment of diseases such as cancer, inflammation, and thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pglu-Gly-Arg p-nitroanilide hydrochloride in lab experiments is that it is a well-established substrate for enzymes that cleave peptide bonds. This allows for the measurement of enzyme activity in various biological systems using a standardized assay. However, one limitation of using Pglu-Gly-Arg p-nitroanilide hydrochloride is that it may not be suitable for all types of enzymes, and other substrates may be required for specific enzymes.
Orientations Futures
There are several future directions for the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in scientific research. One direction is the development of new inhibitors of enzymes that cleave peptide bonds, which can be useful in the treatment of various diseases. Another direction is the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in the development of new diagnostic assays for enzyme activity. Additionally, the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in combination with other substrates and assays may provide new insights into the activity of enzymes in various biological systems.
Conclusion
In conclusion, Pglu-Gly-Arg p-nitroanilide hydrochloride is a well-established substrate for enzymes that cleave peptide bonds, and it is commonly used in scientific research to study the activity of these enzymes in various biological systems. The synthesis method of Pglu-Gly-Arg p-nitroanilide hydrochloride involves the reaction of p-nitroaniline with a protected tripeptide, which is then deprotected to yield the final product. The future directions for the use of Pglu-Gly-Arg p-nitroanilide hydrochloride include the development of new inhibitors of enzymes that cleave peptide bonds and the use of this compound in the development of new diagnostic assays for enzyme activity.
Méthodes De Synthèse
The synthesis of Pglu-Gly-Arg p-nitroanilide hydrochloride involves the reaction of p-nitroaniline with a protected tripeptide, which is then deprotected to yield the final product. The protected tripeptide used in the synthesis is typically Boc-Glu(OtBu)-Gly-Arg(Tos), which is reacted with p-nitroaniline in the presence of a coupling agent such as HBTU. The resulting product is then deprotected using TFA to yield Pglu-Gly-Arg p-nitroanilide hydrochloride.
Applications De Recherche Scientifique
Pglu-Gly-Arg p-nitroanilide hydrochloride is commonly used in scientific research to study the activity of enzymes that cleave peptide bonds. This compound is a substrate for enzymes such as trypsin, chymotrypsin, and elastase, and it is used to measure the activity of these enzymes in various biological systems. Pglu-Gly-Arg p-nitroanilide hydrochloride is also used to screen for inhibitors of these enzymes, which can be useful in the development of new drugs.
Propriétés
Numéro CAS |
115389-02-1 |
|---|---|
Nom du produit |
Pglu-Gly-Arg p-nitroanilide hydrochloride |
Formule moléculaire |
C19H27ClN8O6 |
Poids moléculaire |
498.9 g/mol |
Nom IUPAC |
(2S)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H26N8O6.ClH/c20-19(21)22-9-1-2-13(18(31)24-11-3-5-12(6-4-11)27(32)33)26-16(29)10-23-17(30)14-7-8-15(28)25-14;/h3-6,13-14H,1-2,7-10H2,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H4,20,21,22);1H/t13-,14-;/m0./s1 |
Clé InChI |
PZDJIXYQYPADDW-IODNYQNNSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
SMILES canonique |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Pictogrammes |
Irritant; Health Hazard |
Séquence |
XGR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



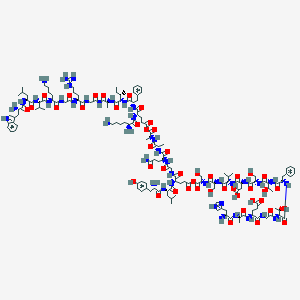
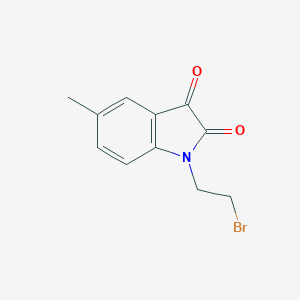
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
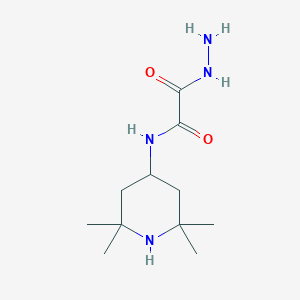
![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
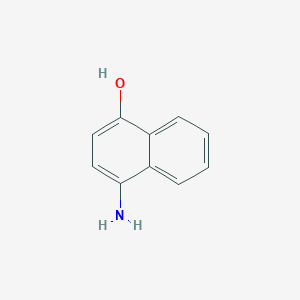
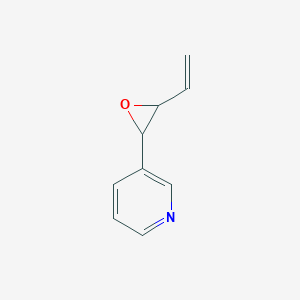
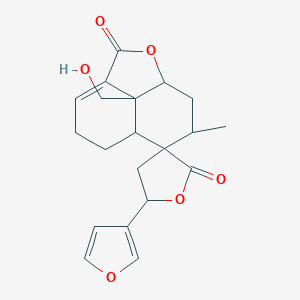
![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)
